H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH
Description
H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH is a synthetic pentapeptide composed of DL-configured amino acids. The sequence includes pyroglutamic acid (Pyr) at the N-terminus, followed by glutamic acid (Glu), aspartic acid (Asp), cysteine (Cys), and lysine (Lys), with a free carboxyl group at the C-terminus. Key features include:
- DL-configuration: Racemic mixtures may influence bioavailability and enzymatic stability compared to L-enantiomers.
- Structural stability: Pyr at the N-terminus may confer resistance to aminopeptidase degradation.
Properties
Molecular Formula |
C23H36N6O11S |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
6-amino-2-[[2-[[3-carboxy-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H36N6O11S/c24-8-2-1-3-13(23(39)40)27-22(38)15(10-41)29-21(37)14(9-18(33)34)28-20(36)12(5-7-17(31)32)26-19(35)11-4-6-16(30)25-11/h11-15,41H,1-10,24H2,(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,29,37)(H,31,32)(H,33,34)(H,39,40) |
InChI Key |
WMMKLGOAKIPZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Pyr) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (DL-Glu) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for DL-Asp, DL-Cys, and DL-Lys.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Nucleophilic reagents such as alkyl halides can react with amino acid side chains.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
The compound “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The cysteine residue can form disulfide bonds, affecting the peptide’s conformation and function. Additionally, the peptide’s unique sequence allows it to participate in specific biochemical pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
Compound 1 : H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH
- Chain length : 11 residues vs. 5 residues in the target compound.
- Residue diversity : Includes aromatic (Tyr, Phe), hydrophobic (xiIle, Val), and polar (Asn, Gln) residues, enabling broader structural complexity.
- Key differences: Presence of non-standard residues (xiIle, xiThr) may alter folding or receptor interactions. Longer chain likely increases stability but reduces membrane permeability.
Compound 2 : H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH
- Chain length : 26 residues, with disulfide bonds (Cys(1)) likely stabilizing tertiary structure.
- Key differences :
- Disulfide bonds improve structural rigidity but require controlled redox environments.
- High molecular weight limits bioavailability compared to the target pentapeptide.
Physicochemical Properties (Theoretical Analysis)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
